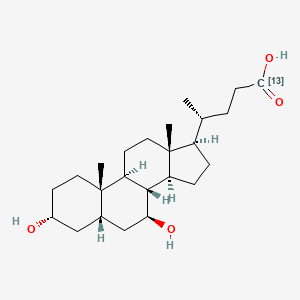

Ursodeoxycholic acid-13C

Description

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1/i21+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDATBOHQWOJDD-GXWWAZPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[13C](=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis Pathways for [24-13C]Ursodeoxycholic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details a plausible synthesis pathway for [24-13C]ursodeoxycholic acid based on established chemical transformations of bile acids and publicly available information. The detailed experimental protocol from the primary scientific literature specifically describing this synthesis could not be accessed. Therefore, the presented methodologies are a logical reconstruction and should be adapted and optimized under appropriate laboratory settings.

Introduction

Ursodeoxycholic acid (UDCA) is a secondary bile acid with significant therapeutic applications, primarily in the treatment of cholestatic liver diseases and the dissolution of cholesterol gallstones. Isotopically labeled UDCA, particularly with carbon-13 ([13C]), is an invaluable tool in metabolic research, allowing for the non-radioactive tracing of its absorption, distribution, metabolism, and excretion (ADME) in vivo. This guide focuses on the synthesis of [24-13C]ursodeoxycholic acid, a crucial labeled analog for studying the fate of the carboxylic acid side chain.

The core of the synthesis involves the epimerization of the 7α-hydroxyl group of a chenodeoxycholic acid (CDCA) backbone to the 7β-position characteristic of UDCA, and the introduction of a 13C label at the C-24 position of the carboxylic acid side chain. The use of sodium [13C]cyanide has been reported as the source of the isotopic label, indicating a synthetic strategy involving the formation of a nitrile intermediate.[1]

Proposed Synthesis Pathway

The synthesis of [24-13C]ursodeoxycholic acid can be envisioned as a multi-step process starting from a suitable bile acid precursor, such as chenodeoxycholic acid. The overall strategy involves:

-

Protection of hydroxyl groups: To prevent unwanted side reactions, the hydroxyl groups at the C-3 and C-7 positions are protected.

-

Side-chain degradation: The C-24 carboxylic acid side chain is shortened to a C-23 aldehyde.

-

Introduction of the 13C label: A nucleophilic addition of [13C]cyanide to the C-23 aldehyde forms a cyanohydrin.

-

Conversion to the labeled carboxylic acid: The cyanohydrin is converted to the [24-13C]carboxylic acid side chain.

-

Epimerization of the C-7 hydroxyl group: The 7α-hydroxyl group is oxidized to a 7-keto intermediate, followed by stereoselective reduction to the desired 7β-hydroxyl group.

-

Deprotection: The protecting groups on the hydroxyl functions are removed to yield the final product.

A schematic of this proposed pathway is illustrated below.

Caption: Proposed synthesis pathway for [24-13C]ursodeoxycholic acid.

Experimental Protocols (Reconstructed)

The following are plausible experimental methodologies for the key steps in the synthesis.

Protection of Hydroxyl Groups

The 3α- and 7α-hydroxyl groups of chenodeoxycholic acid are protected, typically as acetates, to prevent their oxidation in subsequent steps.

-

Reagents: Chenodeoxycholic acid, acetic anhydride (B1165640), pyridine.

-

Procedure: Chenodeoxycholic acid is dissolved in pyridine, and acetic anhydride is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product, 3α,7α-diacetyl-5β-cholan-24-oic acid, is isolated by precipitation in water and purified by crystallization.

Side-Chain Degradation to C-23 Aldehyde

The C-24 carboxylic acid is converted to a C-23 aldehyde. This can be achieved through various methods, such as the Barbier-Wieland degradation or a modified Hunsdiecker reaction followed by reduction. A plausible route involves conversion to the acid chloride, then to a diazoketone, followed by a Wolff rearrangement and subsequent reduction.

Introduction of the 13C Label and Conversion to Carboxylic Acid

This is the crucial step for isotope incorporation.

-

Reagents: 3α,7α-diacetyl-5β-cholan-23-al, sodium [13C]cyanide (Na13CN), acid, base for hydrolysis.

-

Procedure:

-

Cyanohydrin Formation: The C-23 aldehyde is reacted with sodium [13C]cyanide in a suitable solvent system (e.g., ethanol/water) with acidification to generate HCN in situ, which then adds to the aldehyde to form the [24-13C]-cyanohydrin.

-

Hydrolysis to Carboxylic Acid: The resulting cyanohydrin is hydrolyzed under acidic or basic conditions to yield the [24-13C]carboxylic acid.

-

Epimerization of the C-7 Hydroxyl Group

This two-step process converts the 7α-hydroxyl to the 7β-hydroxyl.

-

Oxidation to 7-Keto Intermediate:

-

Reagents: [24-13C]-3α,7α-diacetyl-5β-cholan-24-oic acid, an oxidizing agent (e.g., N-bromosuccinimide (NBS) or a chromium-based reagent). Selective oxidation of the 7-hydroxyl group is required.

-

Procedure: The protected, labeled bile acid is dissolved in an appropriate solvent, and the oxidizing agent is added. The reaction is monitored by TLC until the starting material is consumed. The product, [24-13C]-3α-acetyl-7-keto-5β-cholan-24-oic acid, is then isolated and purified.

-

-

Stereoselective Reduction to 7β-Hydroxyl:

-

Reagents: [24-13C]-3α-acetyl-7-keto-5β-cholan-24-oic acid, a reducing agent known for stereoselectivity (e.g., sodium in n-propanol or certain metal hydrides).

-

Procedure: The 7-keto intermediate is dissolved in a suitable solvent (e.g., n-propanol), and the reducing agent is added under controlled temperature. The reaction is quenched, and the product, [24-13C]-3α-acetyl-7β-hydroxy-5β-cholan-24-oic acid, is isolated. The stereoselectivity of this step is critical for a good yield of the desired epimer.

-

Deprotection

The final step is the removal of the protecting group from the 3α-hydroxyl group.

-

Reagents: [24-13C]-3α-acetyl-7β-hydroxy-5β-cholan-24-oic acid, a base (e.g., NaOH or KOH) in an alcohol/water mixture.

-

Procedure: The protected intermediate is subjected to basic hydrolysis to remove the acetate (B1210297) group. After acidification and extraction, the final product, [24-13C]ursodeoxycholic acid, is purified by crystallization or chromatography.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of [24-13C]ursodeoxycholic acid. The yields are estimates based on typical bile acid chemistry, and the isotopic enrichment is based on reported values.[1]

| Step | Product | Starting Material | Typical Yield (%) | Isotopic Enrichment (atom % 13C) | Purity (%) |

| Protection | 3α,7α-diacetyl-5β-cholan-24-oic acid | Chenodeoxycholic Acid | >95 | N/A | >98 |

| Side-Chain Degradation | 3α,7α-diacetyl-5β-cholan-23-al | Protected CDCA | 70-80 | N/A | >95 |

| Cyanation and Hydrolysis | [24-13C]-3α,7α-diacetyl-5β-cholan-24-oic acid | C-23 Aldehyde | 80-90 | ~90 | >98 |

| Oxidation to 7-Keto | [24-13C]-3α-acetyl-7-keto-5β-cholan-24-oic acid | Labeled diacetyl CDCA | 85-95 | ~90 | >98 |

| Stereoselective Reduction to 7β-Hydroxyl | [24-13C]-3α-acetyl-7β-hydroxy-5β-cholan-24-oic acid | 7-Keto Intermediate | 70-85 | ~90 | >95 |

| Deprotection | [24-13C]Ursodeoxycholic Acid | Protected Labeled UDCA | >95 | ~90 | >99 |

| Overall | [24-13C]Ursodeoxycholic Acid | Chenodeoxycholic Acid | ~35-55 | ~90 | >99 |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a key stage of the synthesis: the epimerization of the C-7 hydroxyl group.

Caption: Workflow for the epimerization of the C-7 hydroxyl group.

Conclusion

The synthesis of [24-13C]ursodeoxycholic acid is a challenging but achievable process that provides a vital tool for metabolic research. The key steps involve the introduction of the 13C label via a cyanide-based side-chain extension and the stereoselective epimerization of the C-7 hydroxyl group. While the detailed experimental protocol from the primary literature is not fully accessible, the reconstructed pathway presented here, based on established bile acid chemistry, offers a robust framework for researchers and drug development professionals to produce this important isotopically labeled compound. Careful optimization of each step, particularly the stereoselective reduction, is crucial for achieving a high overall yield and purity of the final product. The purity and isotopic enrichment of the synthesized bile acids can be confirmed using techniques such as thin-layer chromatography and gas chromatography-mass spectrometry.[1]

References

The Core Mechanism of Action of Ursodeoxycholic Acid-13C in Hepatocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursodeoxycholic acid (UDCA), a hydrophilic secondary bile acid, is a well-established therapeutic agent for various cholestatic liver diseases, including Primary Biliary Cholangitis (PBC).[1] Its efficacy stems from a multifaceted and complex mechanism of action at the cellular level, primarily within hepatocytes. The isotopic labeling of UDCA with Carbon-13 (Ursodeoxycholic acid-13C) does not alter its biological activity but serves as a crucial tool in clinical and research settings. The 13C label allows for precise tracing of the molecule's absorption, metabolism, and excretion, often through non-invasive breath tests that measure metabolized 13CO2. This guide provides an in-depth exploration of the core mechanisms of UDCA in hepatocytes, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Mechanisms of Action in Hepatocytes

UDCA's therapeutic effects are not attributed to a single mode of action but rather to a combination of complementary mechanisms that protect liver cells from damage, stimulate bile flow, and modulate complex signaling pathways.

Cytoprotection and Alteration of the Bile Acid Pool

The primary cytoprotective effect of UDCA involves shifting the balance of the bile acid pool from hydrophobic and cytotoxic to hydrophilic and non-toxic.[1][2] In cholestatic conditions, the accumulation of hydrophobic bile acids like deoxycholic acid and chenodeoxycholic acid damages hepatocyte membranes, leading to apoptosis and necrosis.[1] Oral administration of UDCA leads to its enrichment in the enterohepatic circulation, competitively displacing these toxic bile acids at the level of intestinal absorption and hepatocyte uptake.[1] This action reduces the overall toxicity of the bile acid pool, thereby protecting hepatocytes and cholangiocytes from bile acid-induced injury.[2]

Stimulation of Hepatobiliary Transport (Choleretic Effect)

UDCA is a potent choleretic agent, meaning it stimulates bile secretion.[1] This is achieved by modulating the activity and expression of key transport proteins located in the hepatocyte's canalicular (apical) membrane.

-

Bile Salt Export Pump (BSEP, ABCB11): UDCA enhances the function of BSEP, the primary transporter for secreting bile salts into the bile canaliculus.[3][4] It achieves this not by increasing the total amount of BSEP protein, but by stabilizing the transporter within the apical membrane and extending its functional half-life.[3]

-

Multidrug Resistance-Associated Protein 2 (MRP2, ABCC2): This transporter is responsible for the biliary excretion of various conjugates, including glucuronides. UDCA and its taurine (B1682933) conjugate (TUDCA) can activate MRP2-mediated transport.[5][6]

-

Basolateral Transporters (MRP3/MRP4): In states of bile acid overload, the expression of basolateral transporters like MRP3 and MRP4 is often upregulated, providing an alternative route for bile acid efflux from the hepatocyte into the sinusoidal blood.[7][8] While primary bile acids are strong inducers, the role of UDCA in this adaptive response is part of the broader regulatory network.

Anti-Apoptotic Effects

UDCA exerts powerful anti-apoptotic effects, protecting hepatocytes from programmed cell death induced by toxic bile acids and other cellular stressors.[9]

-

Mitochondrial Stabilization: A central mechanism is the preservation of mitochondrial integrity.[1] UDCA inhibits the mitochondrial membrane permeability transition (MPT), a key event in the intrinsic apoptotic pathway that leads to the release of cytochrome c.[10] It also helps maintain the mitochondrial transmembrane potential and reduces the production of reactive oxygen species (ROS).[10][11]

-

Modulation of Bcl-2 Family Proteins: UDCA can down-regulate the expression of the pro-apoptotic protein Bax and inhibit the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[12]

-

Inhibition of Death Receptor Signaling: UDCA can protect hepatocytes from apoptosis induced by the Fas ligand, a component of the extrinsic apoptotic pathway.[13] This protection appears to be related to its direct effects on the mitochondria rather than interfering with Fas receptor activation itself.[13]

Antioxidant Effects

UDCA protects hepatocytes from oxidative injury by bolstering the cell's endogenous antioxidant defenses.[14]

-

Glutathione (B108866) (GSH) Synthesis: UDCA significantly increases intracellular levels of glutathione, a critical antioxidant.[14][15] It achieves this by upregulating the gene expression of gamma-glutamylcysteine (B196262) synthetase (GCL), the rate-limiting enzyme in GSH synthesis.[15][16]

-

Activation of the PI3K/Akt/Nrf2 Pathway: The induction of GSH synthesis is mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[15][16] Activation of this pathway leads to the nuclear translocation of the transcription factor Nrf2 (nuclear factor-E2-related factor-2), which in turn binds to antioxidant response elements (AREs) in the promoter regions of genes encoding antioxidant enzymes, including GCL.[15][17]

Regulation of Bile Acid Synthesis and Signaling

UDCA's interaction with nuclear receptors and signaling pathways that govern bile acid homeostasis is complex.

-

Farnesoid X Receptor (FXR): The effect of UDCA on FXR, the primary nuclear receptor sensing bile acid levels, is debated and appears context-dependent. Some studies in obese patients suggest UDCA acts as an FXR antagonist.[18] This antagonism reduces the expression of Fibroblast Growth Factor 19 (FGF19) in the intestine, which in turn relieves the suppression of Cholesterol 7α-hydroxylase (CYP7A1) in the liver, thereby increasing bile acid synthesis.[18][19] Conversely, other studies in mice suggest UDCA can act as an ileal FXR agonist.[20][21] It is also proposed that UDCA, while not a strong agonist itself, can inhibit FXR activation by more potent hydrophobic bile acids.[9]

-

G-protein Coupled Bile Acid Receptor 1 (TGR5): UDCA is generally considered a weak agonist for the membrane-bound bile acid receptor TGR5.[22][23] TGR5 activation is linked to various metabolic benefits, but the contribution of this pathway to UDCA's primary therapeutic effect in cholestasis is likely minor compared to its other mechanisms.

Anti-inflammatory and Immunomodulatory Effects

UDCA exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.[11][24] It can suppress the NF-κB signaling pathway, a key regulator of inflammation.[24] Additionally, UDCA can prevent Kupffer cells, the resident macrophages in the liver, from generating reactive oxygen species, further reducing inflammatory stress.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from experimental studies on the effects of UDCA in hepatocytes.

| Effect of UDCA on Apoptosis & Cell Viability | Cell/Model | Treatment | Result | Reference |

| Inhibition of Apoptosis | Primary Rat Hepatocytes | 0.5% Ethanol | 10-fold increase in apoptosis | [10] |

| Primary Rat Hepatocytes | 0.5% Ethanol + UDCA | Apoptosis reduced to control levels | [10] | |

| HuH-7 Cells | 1 nM TGF-β1 | Significant increase in apoptosis | [10] | |

| HuH-7 Cells | 1 nM TGF-β1 + UDCA | >50% inhibition of apoptosis | [10] | |

| Inhibition of MPT | Isolated Mitochondria | Deoxycholic Acid (DCA) | Induces MPT | [10] |

| Isolated Mitochondria | DCA + UDCA | >40% reduction in MPT | [10] |

| Effect of UDCA on Transporter Function | Cell/Model | Treatment | Result | Reference |

| BSEP Stabilization | MDCK II Cells | UDCA | Extended BSEP half-life from 2.4h to 5.0h | [3] |

| MRP2 Activation | Sf9 Cell Membranes | UDCA (80-100 µM) | 9-fold stimulation of E₂3G transport | [5] |

| Sf9 Cell Membranes | TUDCA (80-100 µM) | 7.9-fold stimulation of E₂3G transport | [5] |

Signaling Pathways and Visualizations

The mechanisms of UDCA involve intricate signaling cascades. The following diagrams, rendered using DOT language, illustrate these key pathways.

Caption: UDCA Antioxidant Signaling Pathway.

Caption: UDCA's Anti-Apoptotic Mechanisms.

Caption: UDCA-mediated Stimulation of Bile Transport.

Experimental Protocols

The following are synthesized methodologies for key experiments used to elucidate UDCA's mechanism of action, based on standard laboratory practices.

Protocol: Assessment of Apoptosis by TUNEL Assay

Objective: To quantify apoptosis in hepatocytes following treatment with a toxic bile acid with or without UDCA.

Methodology:

-

Cell Culture: Plate primary hepatocytes or a suitable cell line (e.g., HepG2) on collagen-coated coverslips in 24-well plates. Allow cells to adhere for 24 hours.

-

Treatment: Treat cells with the apoptosis-inducing agent (e.g., 50-200 µM Deoxycholic Acid) with or without a co-incubation of UDCA (e.g., 100-500 µM) for a specified time (e.g., 4-24 hours). Include vehicle-only controls.

-

Fixation: Aspirate media, wash cells with Phosphate-Buffered Saline (PBS), and fix with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

-

Permeabilization: Wash cells with PBS and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 5 minutes on ice.

-

TUNEL Reaction: Wash cells with PBS. Add the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) reaction mixture, containing TdT enzyme and fluorescently-labeled dUTP, to each coverslip. Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.

-

Counterstaining: Wash cells with PBS. Mount coverslips onto glass slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Microscopy and Analysis: Visualize cells using a fluorescence microscope. Capture images from multiple random fields. Quantify apoptosis by calculating the percentage of TUNEL-positive nuclei (fluorescently labeled) relative to the total number of DAPI-stained nuclei.

Protocol: Western Blot Analysis for Protein Expression and Phosphorylation

Objective: To determine the effect of UDCA on the levels of total and phosphorylated proteins in a signaling pathway (e.g., total Akt and p-Akt).

Methodology:

-

Cell Culture and Treatment: Culture hepatocytes in 6-well plates to ~80% confluency. Treat with UDCA (e.g., 100 µM) for various time points (e.g., 0, 15, 30, 60 minutes).

-

Protein Extraction: Place plates on ice, aspirate media, and wash with ice-cold PBS. Lyse cells by adding RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes to denature proteins.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Wash again.

-

Imaging: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imager.

-

Stripping and Re-probing: To analyze another protein (e.g., total Akt or a loading control like β-actin) on the same membrane, strip the membrane of the first set of antibodies and repeat steps 7-9 with the new primary antibody.

Protocol: Analysis of Gene Expression by Real-Time RT-PCR

Objective: To measure changes in the mRNA levels of target genes (e.g., GCL, Bax) in response to UDCA treatment.

Methodology:

-

Cell Culture and Treatment: Culture and treat hepatocytes as described for Western Blotting.

-

RNA Extraction: Aspirate media and lyse cells directly in the culture dish using a lysis buffer containing guanidinium (B1211019) thiocyanate (B1210189) (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol, often involving chloroform (B151607) separation and isopropanol (B130326) precipitation.

-

RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from an equal amount of total RNA (e.g., 1 µg) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Real-Time PCR (qPCR): Prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest, and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Amplification and Data Collection: Run the reaction in a real-time PCR thermal cycler. The instrument will monitor the fluorescence intensity at each cycle of amplification.

-

Data Analysis: Determine the cycle threshold (Ct) value for each sample. Normalize the Ct value of the target gene to that of a stably expressed housekeeping gene (e.g., GAPDH). Calculate the relative change in gene expression (fold change) using the ΔΔCt method.

Conclusion

The mechanism of action of Ursodeoxycholic acid in hepatocytes is a sophisticated interplay of multiple protective and regulatory functions. It ranges from fundamental biophysical effects, such as altering the composition of the bile acid pool, to the intricate modulation of signaling pathways that control cell survival, oxidative stress, and inflammation. By stimulating hepatobiliary transport, UDCA alleviates the cholestatic burden, while its anti-apoptotic and antioxidant actions directly protect hepatocytes from cellular damage. The use of isotopically labeled UDCA-13C is invaluable for understanding its in-vivo pharmacokinetics, which ultimately underpins these diverse cellular mechanisms. This comprehensive understanding is crucial for optimizing its therapeutic use and for the development of new drugs targeting these key hepatoprotective pathways.

References

- 1. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. icepharma.com [icepharma.com]

- 3. Ursodeoxycholic acid stabilizes the bile salt export pump in the apical membrane in MDCK II cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Defective canalicular transport and toxicity of dietary ursodeoxycholic acid in the abcb11-/- mouse: transport and gene expression studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human multidrug resistance protein 2 transports the therapeutic bile salt tauroursodeoxycholate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prevention of Mrp2 activity impairment in ethinylestradiol-induced cholestasis by ursodeoxycholate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Multidrug Resistance-Associated Protein 2 Deficiency Aggravates Estrogen-Induced Impairment of Bile Acid Metabolomics in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 11. news-medical.net [news-medical.net]

- 12. [Ursodeoxycholic acid inhibits hepatocyte-like cell apoptosis by down-regulating the expressions of Bax and Caspase-3] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ursodeoxycholic acid diminishes Fas-ligand-induced apoptosis in mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ursodeoxycholic acid protects hepatocytes against oxidative injury via induction of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]

- 16. Ursodeoxycholic acid induces glutathione synthesis through activation of PI3K/Akt pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. egastroenterology.bmj.com [egastroenterology.bmj.com]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Effects of chemical modification of ursodeoxycholic acid on TGR5 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Effect of ursodeoxycholic acid on liver markers: A systematic review and meta‐analysis of randomized placebo‐controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Ursodeoxycholic acid-13C

This technical guide provides a comprehensive overview of the chemical and physical properties of the 13C-labeled stable isotope of Ursodeoxycholic acid (UDCA). It is intended for researchers, scientists, and professionals in drug development who are utilizing Ursodeoxycholic acid-13C in their work. This document details its fundamental characteristics, analytical methodologies, and relevant biological pathways.

Core Chemical and Physical Properties

Ursodeoxycholic acid (UDCA), also known as ursodiol, is a secondary bile acid that is a stereoisomer of chenodeoxycholic acid.[1][2] The 13C-labeled version is a stable, non-radioactive isotopologue used as an internal standard in quantitative analysis and in metabolic studies.[3][4]

Table 1: General Properties of Ursodeoxycholic Acid

| Property | Value | Source |

| Appearance | White to off-white powder or crystalline solid. | [1][5][6] |

| Molecular Formula | C₂₄H₄₀O₄ | [5][7] |

| Molecular Weight (unlabeled) | 392.57 g/mol | [5][8] |

| Molecular Weight (24-¹³C) | 393.57 g/mol (calculated) | |

| Molecular Weight (22,23,24-¹³C₃) | 395.55 g/mol | [9] |

| Melting Point | 200-206 °C | [5][7][8][10][11] |

| Solubility | Highly soluble in ethanol (B145695) and glacial acetic acid; soluble in sodium hydroxide (B78521) solution; slightly soluble in chloroform (B151607) and DMSO; practically insoluble in water.[1][6][8][12] | |

| CAS Number (unlabeled) | 128-13-2 | [5][7] |

| CAS Number (24-¹³C) | 63296-46-8 | [13] |

Analytical Methodologies and Experimental Protocols

The quantification of Ursodeoxycholic acid-13C, often in biological matrices, necessitates robust analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a commonly employed technique.

A validated stability-indicating RP-HPLC method can be used for the determination of UDCA.[14]

Table 2: Example of HPLC Conditions for UDCA Analysis

| Parameter | Condition | Source |

| Column | BDS Hypersil C8 (250 mm x 4.6 mm, 5 µm) | [14] |

| Mobile Phase | Methanol (B129727):Water:Phosphoric Acid (77:23:0.6 v/v/v) | [14] |

| Flow Rate | 1.0 mL/min | [14] |

| Detector | Refractive Index (RI) | [14] |

| Injection Volume | 50 µL | [15] |

| Column Temperature | 40 °C | [16] |

| Retention Time | Approximately 3 minutes | [14] |

Experimental Protocol: Sample Preparation for HPLC Analysis of UDCA Tablets

-

Weigh and powder twenty UDCA tablets.

-

Accurately weigh a portion of the powder equivalent to 300 mg of UDCA and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the drug.

-

Make up the volume to 100 mL with methanol and mix well.

-

Filter the solution through a 0.45 µm membrane filter.

-

Dilute a portion of the filtrate with the mobile phase to achieve a final concentration of 150 µg/mL.

-

Inject the prepared sample into the HPLC system.[14]

LC-MS/MS provides high sensitivity and selectivity for the quantification of UDCA and its metabolites in biological fluids like plasma.[17][18]

Table 3: Example of LC-MS/MS Parameters for UDCA Analysis in Human Plasma

| Parameter | Condition | Source |

| Chromatography | HPLC | [18] |

| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5µ) | [18] |

| Mobile Phase | Acetonitrile/30 mM Ammonium Acetate (420:580 v/v, pH 7) | [18] |

| Ionization Mode | Electrospray Ionization (ESI), Negative | [18] |

| Precursor Ion (m/z) | 391.280 | [17] |

| Product Ion (m/z) | 391.280 | [17] |

| Internal Standard | UDCA-d₄ or UDCA-¹³C | [18][19] |

Experimental Protocol: Liquid-Liquid Extraction for UDCA from Plasma

-

To 450 µL of a plasma sample, add 50 µL of the internal standard solution (e.g., UDCA-d₄ in methanol).

-

Add 50 µL of 1M HCl.

-

Add 1,250 µL of diethyl ether/dichloromethane (70:30 v/v).

-

Vortex for 5 minutes.

-

Centrifuge for 10 minutes at approximately 18,500 x g and 4°C.

-

Transfer 850 µL of the supernatant (organic layer) to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[18]

¹H and ¹³C NMR are crucial for the structural elucidation and characterization of UDCA.[20] The introduction of a ¹³C label provides a distinct signal in the ¹³C NMR spectrum, which is useful for metabolic tracking.[3][21]

Experimental Protocol: NMR Sample Preparation A general protocol for preparing a sample of Ursodeoxycholic acid-13C for NMR analysis involves dissolving an accurately weighed amount of the compound in a suitable deuterated solvent, such as deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃).[7] The solution is then transferred to an NMR tube for analysis.

Signaling Pathways and Mechanism of Action

UDCA exerts its therapeutic effects through multiple mechanisms, including cytoprotection, anti-apoptotic effects, and modulation of inflammatory and fibrotic pathways.[22][23]

UDCA is known to protect cells, particularly hepatocytes, from apoptosis induced by toxic bile acids. This is achieved through several pathways, including the inhibition of the p53 signaling pathway and the activation of survival signals like ERK and Akt.[24][25]

After oral administration, UDCA is absorbed and enters the enterohepatic circulation.[26] In the liver, it is conjugated with glycine (B1666218) or taurine.[24] The use of ¹³C-labeled UDCA allows for the tracing of its metabolic fate, showing that it can undergo glycosidic conjugation reactions in humans.[3][4] The primary metabolic pathways include oxidation, epimerization, hydroxylation, sulfation, and glucuronidation.[27]

Conclusion

Ursodeoxycholic acid-13C is an invaluable tool for researchers in the fields of pharmacology, gastroenterology, and drug metabolism. Its well-defined chemical and physical properties, coupled with advanced analytical techniques, allow for precise quantification and metabolic tracking. A thorough understanding of its properties and the associated experimental protocols is essential for its effective application in both preclinical and clinical research. The signaling pathways modulated by UDCA continue to be an active area of investigation, with its cytoprotective and anti-apoptotic effects being of significant therapeutic interest.

References

- 1. Ursodeoxycholic acid | 128-13-2 [chemicalbook.com]

- 2. Ursodeoxycholic acid - Wikipedia [en.wikipedia.org]

- 3. Synthesis of 13C-labeled chenodeoxycholic, hyodeoxycholic, and ursodeoxycholic acids for the study of bile acid metabolism in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The major metabolites of ursodeoxycholic acid in human urine are conjugated with N‐acetylglucosamine | Semantic Scholar [semanticscholar.org]

- 5. nbinno.com [nbinno.com]

- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 7. Ursodeoxycholic Acid | C24H40O4 | CID 31401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ursodeoxycholic acid =99 128-13-2 [sigmaaldrich.com]

- 9. Ursodeoxycholic acid-22,23,24-13C3solution Stable Isotopes Sigma-Aldrich [sigmaaldrich.com]

- 10. pharmacopoeia.com [pharmacopoeia.com]

- 11. 208590250 [thermofisher.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. 63296-46-8 CAS MSDS (URSODEOXYCHOLIC ACID-24-13C) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. asianpubs.org [asianpubs.org]

- 15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 16. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 17. jocpr.com [jocpr.com]

- 18. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. eurisotop.com [eurisotop.com]

- 20. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Ursodeoxycholic acid treatment of hepatic steatosis: a (13)C NMR metabolic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. droracle.ai [droracle.ai]

- 23. researchgate.net [researchgate.net]

- 24. Molecular Mechanisms of Ursodeoxycholic Acid Toxicity & Side Effects: Ursodeoxycholic Acid Freezes Regeneration & Induces Hibernation Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease? | AASLD [aasld.org]

- 27. Characterization of Metabolic Correlations of Ursodeoxycholic Acid with Other Bile Acid Species through In Vitro Sequential Metabolism and Isomer-Focused Identification - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Stability and Metabolism of ¹³C-Ursodeoxycholic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo stability and metabolism of ¹³C-labeled Ursodeoxycholic Acid (¹³C-UDCA), a critical tool in metabolic research and drug development. This document details the metabolic fate of ¹³C-UDCA, its pharmacokinetic profile, and the experimental methodologies used for its analysis.

In Vivo Stability of the ¹³C Label

Studies utilizing ¹³C as a stable isotope tracer rely on the principle that the label remains attached to the molecule of interest throughout its metabolic journey. Research has demonstrated the in vivo stability of the ¹³C label in ursodeoxycholic acid. Following oral administration of [24-¹³C]ursodeoxycholic acid to a healthy volunteer, the ¹³C label was successfully detected in both the parent compound and its various metabolites in urine.[1] This indicates that the carbon-13 atom at the 24th position is not cleaved or exchanged during the primary metabolic transformations of UDCA in the human body.

The key metabolic pathways, including conjugation with glycine (B1666218) and taurine (B1682933), as well as glycosidic conjugation and N-acetylglucosaminidation, all occur without the loss of the ¹³C label from the cholanoyl structure.[1] This stability is crucial for accurately tracing the fate of the administered UDCA and quantifying its metabolites in various biological matrices.

Metabolism of ¹³C-UDCA

The metabolism of ¹³C-UDCA mirrors that of its unlabeled counterpart. Upon absorption, UDCA undergoes extensive first-pass metabolism in the liver. The primary metabolic pathways are:

-

Conjugation: In the liver, ¹³C-UDCA is conjugated with the amino acids glycine or taurine to form glycoursodeoxycholic acid (GUDCA) and tauroursodeoxycholic acid (TUDCA), respectively. These conjugated forms are more water-soluble and are readily secreted into bile.

-

Glycosidation and N-acetylglucosaminidation: ¹³C-UDCA has been shown to undergo glycosidic conjugation and form N-acetylglucosaminide metabolites, which are then excreted in the urine.[1]

-

Enterohepatic Circulation and Bacterial Metabolism: After secretion into the intestine via bile, the conjugated forms of ¹³C-UDCA can be deconjugated and dehydroxylated by intestinal bacteria. This process can lead to the formation of lithocholic acid (LCA), a more hydrophobic and potentially toxic secondary bile acid.

Pharmacokinetics of Ursodeoxycholic Acid

While specific pharmacokinetic data for ¹³C-UDCA is limited, the extensive data available for unlabeled UDCA provides a strong basis for understanding its in vivo behavior. The following tables summarize key pharmacokinetic parameters of UDCA in various populations.

Table 1: Pharmacokinetic Parameters of Ursodeoxycholic Acid in Healthy Volunteers

| Parameter | Value | Reference |

| Cmax (Maximum Plasma Concentration) | 5091.81 ng/mL (micronized formulation) | [2] |

| 4848.66 ng/mL (non-micronized formulation) | [2] | |

| Tmax (Time to Cmax) | ~3.5 hours | [2] |

| AUC₀₋t (Area Under the Curve) | Variable depending on formulation | [2] |

Table 2: Pharmacokinetic Parameters of Ursodeoxycholic Acid and its Metabolites in Elderly Subjects (following a single oral dose)

| Analyte | Dose | Cmax (ng/mL) | Tmax (h) | AUCₗₐₛₜ (h*ng/mL) | Reference |

| UDCA | 400 mg | 2680.75 | 2 | 15741.29 | [3] |

| 800 mg | 5246.50 | 2 | 29462.52 | [3] | |

| GUDCA | 400 mg | 1536.99 | 8-10 | 17851.37 | [3] |

| 800 mg | 2579.13 | 8-10 | 30833.53 | [3] | |

| TUDCA | 400 mg | 60.67 | 8-10 | 571.33 | [3] |

| 800 mg | 101.52 | 8-10 | 1042.71 | [3] |

Table 3: Pharmacokinetic Parameters of Ursodeoxycholic Acid in Patients with Parkinson's Disease (at steady state)

| Parameter | Value (Mean ± SD) | Reference |

| Cmax (Maximum Plasma Concentration) | 8749 ± 2840 ng/mL | [4] |

| Half-life (t₁/₂) | 2.1 ± 0.71 hours | [4] |

Experimental Protocols

Synthesis of ¹³C-UDCA

The synthesis of ¹³C-labeled UDCA, specifically [24-¹³C]ursodeoxycholic acid, can be achieved using sodium [¹³C]cyanide as the labeling agent. The purity of the synthesized compound is typically confirmed using techniques such as thin-layer chromatography and gas chromatography-mass spectrometry. The ¹³C atom excess in the final product should be verified to be comparable to that of the starting labeled material.[1]

In Vivo Administration and Sample Collection

For human studies, ¹³C-UDCA is typically administered orally in capsule form. Blood, urine, and fecal samples are collected at predetermined time points to track the absorption, metabolism, and excretion of the labeled compound. For animal studies, administration can be oral or via other routes depending on the experimental design.

Sample Preparation for Analysis

Plasma:

-

Protein Precipitation: A common method involves precipitating plasma proteins with a solvent like methanol.

-

Solid-Phase Extraction (SPE): SPE can be used to clean up the sample and concentrate the analytes of interest.

-

Liquid-Liquid Extraction: This technique can also be employed for the extraction of UDCA and its metabolites.

Urine and Bile: These matrices may require dilution and filtration before analysis. SPE can also be used for sample clean-up and concentration.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of ¹³C-UDCA and its metabolites.

Table 4: Exemplary LC-MS/MS Parameters for UDCA and its Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| UDCA | 391.3 | 373.5 | |

| GUDCA | 448.4 | 74.0 | |

| TUDCA | 498.3 | 80.0 | |

| ¹³C-UDCA (as internal standard) | 395.3 | 377.1 |

Visualizations

Metabolic Pathway of ¹³C-UDCA

Caption: Metabolic pathway of ¹³C-UDCA.

Experimental Workflow for In Vivo ¹³C-UDCA Studies

Caption: Experimental workflow for ¹³C-UDCA studies.

UDCA Signaling via Farnesoid X Receptor (FXR)

Caption: UDCA's antagonistic effect on FXR signaling.

References

- 1. Synthesis of 13C-labeled chenodeoxycholic, hyodeoxycholic, and ursodeoxycholic acids for the study of bile acid metabolism in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics, Safety, and Tolerability of Orally Administered Ursodeoxycholic Acid in Patients With Parkinson’s Disease—A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

Applications of 13C-Ursodeoxycholic Acid in the Study of Cholestatic Liver Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholestatic liver diseases are characterized by the impairment of bile flow, leading to the accumulation of toxic bile acids within the liver and subsequent cellular injury. Ursodeoxycholic acid (UDCA) is a hydrophilic bile acid that has become a cornerstone therapy for several cholestatic conditions, including Primary Biliary Cholangitis (PBC) and Primary Sclerosing Cholangitis (PSC). Understanding the precise mechanisms of UDCA's therapeutic effects and its metabolic fate in diseased states is crucial for optimizing treatment strategies and developing novel therapies. The use of stable isotope-labeled molecules, particularly 13C-Ursodeoxycholic Acid (13C-UDCA), has emerged as a powerful and safe tool for in-vivo tracer studies in humans. This technical guide provides an in-depth overview of the applications of 13C-UDCA in elucidating the pathophysiology of cholestatic liver diseases and the pharmacokinetics of UDCA. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Introduction to Cholestatic Liver Diseases and Ursodeoxycholic Acid

Cholestasis arises from a disruption in the formation and/or flow of bile, leading to the retention of bile constituents, most notably cytotoxic hydrophobic bile acids, within the hepatocytes. This accumulation triggers a cascade of detrimental events, including oxidative stress, mitochondrial dysfunction, and apoptosis, ultimately culminating in liver fibrosis, cirrhosis, and potentially liver failure.

Ursodeoxycholic acid, the 7β-epimer of chenodeoxycholic acid, is a hydrophilic bile acid with multiple hepatoprotective properties. Its mechanisms of action are multifaceted and include:

-

Alteration of the Bile Acid Pool: UDCA shifts the balance of the bile acid pool towards a more hydrophilic and less toxic composition by competitively displacing endogenous hydrophobic bile acids.[1]

-

Choleretic Effects: UDCA stimulates biliary secretion of bile acids and other biliary constituents, enhancing bile flow.[1]

-

Cytoprotection: UDCA stabilizes cell membranes and inhibits bile acid-induced apoptosis.

-

Immunomodulation: UDCA can modulate immune responses within the liver.[1]

The Role of 13C-UDCA as a Tracer

To quantitatively study the metabolism, distribution, and excretion of UDCA in the complex environment of the human body, particularly in the context of liver disease, a tracer is required. While radiolabeled isotopes (e.g., 14C) have been used in the past, their use in human subjects is limited due to safety concerns. 13C-UDCA offers a safe and non-radioactive alternative, allowing for detailed kinetic studies in patient populations.

The principle of using 13C-UDCA as a tracer involves administering a known amount of the labeled compound and then measuring the enrichment of 13C in UDCA and its metabolites in various biological samples (blood, urine, feces, and bile) over time. This is typically achieved using sensitive analytical techniques such as isotope ratio mass spectrometry (IRMS) or liquid chromatography-mass spectrometry (LC-MS). By tracking the appearance and disappearance of the 13C label, researchers can determine key pharmacokinetic parameters.

Quantitative Data from 13C-UDCA and UDCA Treatment Studies

The following tables summarize quantitative data on the effects of UDCA on bile acid kinetics and composition in patients with cholestatic liver diseases. While specific data from 13C-UDCA tracer studies on kinetics in large patient cohorts is not extensively published in a consolidated format, the tables below present relevant data on bile acid pool composition changes following UDCA therapy, which is a direct consequence of its metabolic effects that can be traced with 13C-UDCA.

Table 1: Effect of UDCA Treatment on Biliary Bile Acid Composition in Patients with Primary Biliary Cholangitis (PBC)

| Bile Acid | Pre-Treatment (%) | Post-Treatment with UDCA (%) |

| Ursodeoxycholic acid (UDCA) | 0.6 ± 0.9 | 40.1 |

| Cholic acid (CA) | 57.4 ± 18.6 | 32.2 |

| Chenodeoxycholic acid (CDCA) | 31.5 ± 15.5 | 19.5 |

| Deoxycholic acid (DCA) | 8.0 ± 9.3 | No significant change |

| Lithocholic acid (LCA) | 0.3 ± 1.0 | No significant change |

Data adapted from a study on 98 patients with PBC treated with UDCA for 2 years.[2]

Table 2: Hepatic Bile Acid Kinetics in Patients with Cholestatic Liver Disease (PBC and PSC) Before and After UDCA Treatment (using 75SeHCAT as a tracer)

| Kinetic Parameter | Cholestatic Patients (Pre-UDCA) | Cholestatic Patients (Post-UDCA) | Healthy Controls |

| Initial Hepatic Uptake (% dose/minute) | 17.2 | No significant change | 19.9 |

| Net Hepatic Excretory Rate (% dose/minute) | 1.4 | 1.96 | 3.7 |

| Absolute Hepatic Excretory Rate (% dose/minute) | 2.35 | 3.15 | 3.96 |

| Hepatic Transit Time (minutes) | 18.7 | 14.7 | 11.6 |

Data from a study involving 12 PBC and 5 PSC patients, indicating that UDCA improves the excretory function of the liver.[3]

Experimental Protocols

General Protocol for a 13C-UDCA Tracer Study in Patients with Cholestatic Liver Disease

This protocol provides a generalized framework. Specific details may need to be adapted based on the research question and patient population.

Objective: To determine the in-vivo kinetics of 13C-UDCA, including its absorption, metabolism to glycine (B1666218) and taurine (B1682933) conjugates, and excretion in patients with a diagnosed cholestatic liver disease.

Materials:

-

[24-13C]Ursodeoxycholic acid (99% isotopic purity)

-

Gelatin capsules for oral administration

-

Standardized liquid meal

-

Blood collection tubes (e.g., EDTA or heparinized)

-

Urine and fecal collection containers

-

Centrifuge

-

Freezer (-80°C)

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

-

Patient Recruitment and Baseline Assessment:

-

Recruit patients with a confirmed diagnosis of a cholestatic liver disease (e.g., PBC, PSC).

-

Obtain informed consent.

-

Perform a baseline clinical assessment, including liver function tests.

-

Collect baseline blood, urine, and fecal samples to determine natural 13C abundance.

-

-

13C-UDCA Administration:

-

Following an overnight fast, administer a single oral dose of [24-13C]UDCA. A typical dose for tracer studies is in the range of 50-100 mg.[4]

-

The 13C-UDCA should be administered with a standardized liquid meal to stimulate bile flow and gallbladder contraction.

-

-

Sample Collection:

-

Blood: Collect blood samples at regular intervals post-administration. A suggested schedule is: 0 (pre-dose), 30 min, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours. For longer-term kinetics, additional samples at 48 and 72 hours can be collected.

-

Urine: Collect all urine produced for 24 or 48 hours post-dose.

-

Feces: Collect all fecal samples for 72 hours post-dose.

-

-

Sample Processing:

-

Blood: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

-

Urine and Feces: Homogenize and aliquot urine and fecal samples. Store at -80°C until analysis.

-

-

Sample Analysis by LC-MS/MS:

-

Develop and validate an LC-MS/MS method for the quantification of UDCA, glycine-conjugated UDCA (GUDCA), and taurine-conjugated UDCA (TUDCA), as well as their 13C-labeled counterparts.

-

Use appropriate internal standards (e.g., deuterated bile acids) for accurate quantification.

-

Extract bile acids from plasma, urine, and fecal homogenates using solid-phase extraction or liquid-liquid extraction.

-

Analyze the extracts by LC-MS/MS to determine the concentrations of labeled and unlabeled bile acids.

-

-

Pharmacokinetic Analysis:

-

Calculate the 13C-enrichment of UDCA and its metabolites in each sample.

-

Use pharmacokinetic modeling software to determine parameters such as:

-

Area under the curve (AUC)

-

Maximum concentration (Cmax)

-

Time to maximum concentration (Tmax)

-

Elimination half-life (t1/2)

-

Fractional turnover rate

-

Bile acid pool size (using isotope dilution principles)

-

-

Method for Quantification of 13C-Labeled Bile Acids by Isotope Dilution Mass Spectrometry

Principle: Isotope dilution mass spectrometry is a highly accurate method for quantification. It involves adding a known amount of a stable isotope-labeled internal standard to a sample. The ratio of the signal from the analyte to the signal from the internal standard is then used to calculate the concentration of the analyte. When tracing the metabolism of 13C-UDCA, deuterated bile acids can serve as internal standards for the quantification of both the endogenous (unlabeled) and the 13C-labeled UDCA and its metabolites.

Procedure:

-

Preparation of Standards and Internal Standards:

-

Prepare calibration standards of unlabeled UDCA, GUDCA, and TUDCA of known concentrations.

-

Prepare a stock solution of the 13C-UDCA tracer.

-

Prepare a working solution of deuterated internal standards (e.g., d4-UDCA, d4-GUDCA, d4-TUDCA).

-

-

Sample Preparation:

-

To an aliquot of the biological sample (plasma, urine extract, etc.), add a known amount of the deuterated internal standard mixture.

-

Perform bile acid extraction as described in the general protocol.

-

-

LC-MS/MS Analysis:

-

Inject the extracted sample into the LC-MS/MS system.

-

Use a suitable C18 reversed-phase column for chromatographic separation.

-

Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-product ion transitions for each unlabeled bile acid, its 13C-labeled counterpart, and the deuterated internal standard.

-

-

Data Analysis:

-

Construct calibration curves by plotting the peak area ratio of the unlabeled analyte to the internal standard against the concentration of the calibration standards.

-

Calculate the concentration of the endogenous (unlabeled) bile acids in the samples using the calibration curves.

-

Calculate the concentration of the 13C-labeled bile acids by comparing their peak area to that of the deuterated internal standard, correcting for the difference in isotopic abundance.

-

Signaling Pathways Modulated by UDCA

UDCA exerts its therapeutic effects in cholestasis through the modulation of several key signaling pathways. The two major receptors involved are the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5).

UDCA and Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that plays a central role in bile acid homeostasis. While UDCA itself is a weak FXR antagonist, its administration alters the bile acid pool, which in turn modulates FXR signaling.

UDCA and GPBAR1 Signaling

GPBAR1 is a cell surface receptor expressed on various cell types, including cholangiocytes and macrophages. UDCA is an agonist for GPBAR1.

Experimental Workflow for 13C-UDCA Tracer Study

The following diagram illustrates the logical flow of a typical 13C-UDCA tracer study.

Conclusion

The use of 13C-UDCA as a stable isotope tracer provides a safe and powerful methodology for investigating the in-vivo metabolism and pharmacokinetics of UDCA in patients with cholestatic liver diseases. These studies are instrumental in refining our understanding of how UDCA exerts its therapeutic effects and can aid in the development of personalized treatment strategies. The detailed experimental protocols and an understanding of the underlying signaling pathways, as outlined in this guide, are essential for researchers and drug development professionals working to advance the management of these challenging liver conditions. Further studies employing 13C-UDCA are warranted to expand our knowledge of its long-term metabolic fate and its impact on the enterohepatic circulation in various stages of cholestatic liver disease.

References

- 1. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Biliary Bile Acids in Primary Biliary Cirrhosis: Effect of Ursodeoxycholic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics of hepatic bile acid handling in cholestatic liver disease: effect of ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 13C-labeled chenodeoxycholic, hyodeoxycholic, and ursodeoxycholic acids for the study of bile acid metabolism in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolution and Application of ¹³C-Labeled Bile Acid Tracers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracers have revolutionized the study of metabolic pathways, offering a safe and precise alternative to radioactive isotopes. Among these, ¹³C-labeled bile acid tracers have become indispensable tools for investigating bile acid metabolism, enterohepatic circulation, and the intricate signaling networks governed by these multifaceted molecules. This technical guide provides a comprehensive overview of the history, development, and application of ¹³C-labeled bile acid tracers, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

A Historical Perspective: From Radioisotopes to Stable Isotopes

The journey to understanding bile acid kinetics began in the 1950s with the use of ¹⁴C-labeled cholic acid.[1] While groundbreaking, the use of radioactive isotopes posed safety concerns, particularly for studies in vulnerable populations. This led to the introduction of stable isotopes, such as ¹³C and ²H, in the 1970s.[1] The shift to non-radioactive tracers marked a pivotal moment, enabling safer and more widespread clinical research.[2]

Early methodologies using stable isotopes required the collection of bile samples via duodenal intubation, a relatively invasive procedure.[1] A significant advancement came with the development of gas chromatography-mass spectrometry (GC-MS) techniques that allowed for the measurement of isotope enrichment in blood samples, initially requiring at least 2 ml of serum.[1]

Further refinements in analytical techniques, such as the introduction of pentafluorobenzyl bromide derivatization and electron capture negative ion mass spectrometry (GC/ECN-MS), dramatically improved sensitivity. This enhancement reduced the required serum volume to as little as 50 microliters, making it feasible to conduct kinetic studies in small animals like rats and mice.[1] These technological advancements have been crucial in expanding the application of ¹³C-labeled bile acid tracers in both preclinical and clinical research.

Synthesis of ¹³C-Labeled Bile Acids

The availability of high-purity ¹³C-labeled bile acids is fundamental to their use as tracers. An improved method for the synthesis of 24-¹³C-labeled bile acids involves the use of formyl esters and a modified lead tetraacetate procedure.[3] This method offers higher yields and a purer product compared to previous techniques.[3][4]

A general synthetic approach involves:

-

Protection of hydroxyl groups: The hydroxyl groups of the bile acid are protected, for example, by formylation.

-

Degradation and chlorination: The protected bile acid is degraded using lead tetraacetate and lithium chloride to form a 23-chloronorcholane derivative.[3]

-

Cyanation: The chloro derivative is then converted to a nitrile using ¹³C-labeled sodium cyanide.

-

Hydrolysis: Finally, the nitrile is hydrolyzed to yield the C-24 ¹³C-labeled bile acid.[3]

This process has been successfully applied to synthesize various ¹³C-labeled bile acids, including chenodeoxycholic acid, hyodeoxycholic acid, and ursodeoxycholic acid, with a ¹³C atom excess of approximately 90%.[5]

Quantitative Analysis of Bile Acid Kinetics

The use of ¹³C-labeled bile acid tracers in conjunction with the isotope dilution method allows for the precise measurement of key kinetic parameters, including bile acid pool size, fractional turnover rate (FTR), and synthesis rate.

Experimental Protocol: Isotope Dilution Method

A typical protocol for a bile acid kinetic study in humans is as follows:

-

Tracer Administration: A known amount of a ¹³C-labeled primary bile acid (e.g., [24-¹³C]cholic acid or [24-¹³C]chenodeoxycholic acid) is administered orally to the subject.

-

Sample Collection: Blood samples are collected at multiple time points over several days. A simplified and statistically reliable two-point sampling method involves collecting blood at approximately 12 and 72 hours post-administration.

-

Sample Preparation: Bile acids are extracted from the serum. This typically involves solid-phase extraction, solvolysis, and enzymatic hydrolysis.

-

Derivatization: The extracted bile acids are derivatized to increase their volatility for GC-MS analysis. Common derivatization steps include methylation of the carboxyl group and trimethylsilylation of the hydroxyl groups.

-

GC-MS Analysis: The derivatized bile acids are analyzed by capillary gas chromatography-mass spectrometry to determine the isotopic enrichment of the ¹³C-labeled tracer relative to the unlabeled endogenous bile acid.

-

Kinetic Calculations: The decay of the isotopic enrichment over time follows first-order kinetics. From the decay curve, the fractional turnover rate, pool size, and synthesis rate can be calculated.

Quantitative Data from Human Studies

The following tables summarize representative quantitative data on bile acid kinetics in healthy humans, as determined by studies using ¹³C-labeled tracers.

| Bile Acid | Fractional Turnover Rate (FTR) (d⁻¹) | Pool Size (g) | Synthesis Rate (g/d) | Reference |

| Cholic Acid (CA) | 0.28 ± 0.05 | 0.84 ± 0.29 | 0.24 ± 0.10 | [2] |

| Chenodeoxycholic Acid (CDCA) | 0.17 ± 0.03 | 0.64 ± 0.1 | 0.12 ± 0.03 | [2] |

| Bile Acid | Pool Size (µmol/kg) | Fractional Turnover Rate (FTR) (d⁻¹) | Reference |

| Chenodeoxycholic Acid (CDCA) | 32.6 ± 9.9 | 0.24 ± 0.13 | [6] |

| Cholic Acid (CA) | 31.8 ± 16.0 | 0.48 ± 0.22 | [6] |

Application in Breath Tests: Diagnosing Small Intestinal Bacterial Overgrowth (SIBO)

¹³C-labeled bile acid breath tests are non-invasive diagnostic tools used to detect small intestinal bacterial overgrowth (SIBO). The most commonly used tracer for this purpose is ¹³C-glycocholic acid.[7]

Principle of the ¹³C-Glycocholic Acid Breath Test

The test is based on the principle that bacteria in the small intestine can deconjugate the ¹³C-labeled glycocholic acid.[7] This releases the ¹³C-labeled glycine, which is then metabolized, leading to the production of ¹³CO₂. The ¹³CO₂ is absorbed into the bloodstream and subsequently exhaled. An elevated level of ¹³CO₂ in the breath indicates the presence of bacterial overgrowth in the small intestine.[7][8]

Experimental Protocol: ¹³C-Glycocholic Acid Breath Test

A standard protocol for the ¹³C-glycocholic acid breath test is as follows:

-

Patient Preparation: The patient fasts overnight.

-

Baseline Sample: A baseline breath sample is collected to determine the natural abundance of ¹³CO₂.

-

Tracer Administration: The patient ingests a solution containing a known dose of ¹³C-glycocholic acid.

-

Breath Sample Collection: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a period of several hours.

-

Sample Analysis: The ¹³CO₂/¹²CO₂ ratio in the collected breath samples is measured using isotope ratio mass spectrometry or infrared spectroscopy.[8]

-

Interpretation: A significant increase in the ¹³CO₂ excretion rate above the baseline is indicative of SIBO.

Bile Acid Signaling Pathways

Bile acids are not only digestive aids but also potent signaling molecules that regulate their own synthesis and transport, as well as lipid, glucose, and energy metabolism. They exert their effects primarily through the activation of the nuclear receptor Farnesoid X Receptor (FXR) and the G-protein coupled receptor TGR5.[6]

Farnesoid X Receptor (FXR) Signaling

FXR is highly expressed in the liver and intestine and is activated by primary bile acids such as cholic acid and chenodeoxycholic acid.

Caption: FXR Signaling Pathway in Liver and Intestine.

Activation of FXR in hepatocytes induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the transcriptional activity of Liver Receptor Homolog-1 (LRH-1), a key activator of the CYP7A1 gene. CYP7A1 encodes the rate-limiting enzyme in the classic bile acid synthesis pathway. In the intestine, FXR activation leads to the production and secretion of Fibroblast Growth Factor 19 (FGF19), which travels to the liver and further suppresses bile acid synthesis.

TGR5 Signaling

TGR5 is a cell surface receptor activated by both primary and secondary bile acids. It is expressed in various cell types, including enteroendocrine L-cells and Kupffer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of biological precursors of cholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SMPDB [smpdb.ca]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Biological Fate of 13C-Labeled Ursodeoxycholic Acid Following Oral Administration: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursodeoxycholic acid (UDCA), a secondary bile acid, is a well-established therapeutic agent for cholestatic liver diseases. The use of stable isotope-labeled compounds, particularly with carbon-13 (¹³C), has become an invaluable tool in pharmacokinetic and metabolic studies, offering a non-radioactive method to trace the fate of a drug within the body. This technical guide provides a comprehensive overview of the biological journey of ¹³C-labeled UDCA following oral administration, detailing its absorption, distribution, metabolism, and excretion (ADME). This document synthesizes quantitative data from various studies, outlines detailed experimental protocols, and visualizes key pathways and workflows to support researchers and professionals in the field of drug development and metabolic research.

I. Absorption and Distribution

Following oral administration, ¹³C-UDCA is absorbed from the small intestine. Its absorption is facilitated by the presence of other bile acids, which aid in its solubilization. Upon absorption, ¹³C-UDCA enters the portal circulation and is efficiently taken up by hepatocytes. In plasma, ¹³C-UDCA and its metabolites are found, with peak concentrations of the parent compound typically observed within the first few hours after administration. The distribution of ¹³C-UDCA and its metabolites is primarily within the enterohepatic circulation, with significant concentrations found in the bile, and to a lesser extent in the plasma, urine, and feces.

II. Metabolism

The primary metabolic pathway for ¹³C-UDCA is conjugation in the liver. The ¹³C label allows for precise tracking of these metabolic transformations.

A. Major Metabolic Pathways:

-

Amino Acid Conjugation: ¹³C-UDCA is extensively conjugated with the amino acids glycine (B1666218) and taurine (B1682933) to form glycoursodeoxycholic acid (GUDCA) and tauroursodeoxycholic acid (TUDCA), respectively. These conjugated forms are more water-soluble and are readily secreted into the bile.

-

N-Acetylglucosamine (GlcNAc) Conjugation: A significant portion of ¹³C-UDCA and its metabolites in urine are found to be conjugated with N-acetylglucosamine.[1] This includes the formation of double conjugates, such as UDCA conjugated with both N-acetylglucosamine and glycine or taurine.[1]

-

Hydroxylation: Minor metabolic pathways include hydroxylation at various positions on the steroid nucleus, leading to the formation of hydroxylated derivatives of ¹³C-UDCA.

B. Key Metabolites:

The major metabolites of ¹³C-UDCA that have been identified in various biological matrices include:

-

¹³C-Glycoursodeoxycholic acid (¹³C-GUDCA)

-

¹³C-Tauroursodeoxycholic acid (¹³C-TUDCA)

-

¹³C-UDCA-N-acetylglucosaminide

-

¹³C-UDCA-glycine-N-acetylglucosaminide

-

¹³C-UDCA-taurine-N-acetylglucosaminide

-

Hydroxylated ¹³C-UDCA derivatives

III. Excretion

The primary route of excretion for ¹³C-UDCA and its metabolites is through the biliary system into the feces. A smaller proportion is eliminated via the kidneys in the urine.

-

Biliary and Fecal Excretion: The majority of the administered ¹³C label is recovered in the feces, primarily in the form of ¹³C-UDCA and its deconjugated and bacterial metabolites.

-

Urinary Excretion: A smaller but significant amount of the ¹³C label is excreted in the urine, predominantly as conjugated metabolites, particularly N-acetylglucosaminides.[1]

IV. Quantitative Data Summary

The following tables summarize the quantitative distribution of ¹³C-UDCA and its major metabolites in various biological fluids following oral administration. These values are compiled from multiple studies and may vary depending on the administered dose, formulation, and individual patient characteristics.

Table 1: Biliary Enrichment of ¹³C-UDCA and its Conjugates

| Compound | Percentage of Total Biliary Bile Acids |

| ¹³C-UDCA (unconjugated) | ~2% |

| ¹³C-GUDCA & ¹³C-TUDCA (amidated) | ~87% |

| ¹³C-Sulfated conjugates | ~11% |

Data compiled from a study on gallstone patients receiving 750 mg of UDCA daily.[2]

Table 2: Urinary Excretion of ¹³C-UDCA and its Metabolites

| Compound | Excretion Rate (µ g/24h ) - Post-UDCA | Percentage of Total Urinary Metabolites |

| ¹³C-UDCA | 2915 | - |

| ¹³C-UDCA-N-acetylglucosaminides | - | ~50% |

| ¹³C-isoUDCA-N-acetylglucosaminide | 738 | - |

Data from a study involving oral administration of 750 mg/day of UDCA.[1]

Table 3: Pharmacokinetic Parameters of UDCA and its Metabolites in Plasma (Healthy Elderly Subjects)

| Compound | Dose | Cmax (ng/mL) | Tmax (h) | AUClast (h*ng/mL) |

| UDCA | 400 mg | 2680.75 | 2 | 15741.29 |

| 800 mg | 5246.50 | 2 | 29462.52 | |

| G-UDCA | 400 mg | 1536.99 | 8-10 | 17851.37 |

| 800 mg | 2579.13 | 8-10 | 30833.53 | |

| T-UDCA | 400 mg | 60.67 | 8-10 | 571.33 |

| 800 mg | 101.52 | 8-10 | 1042.71 |

Data from a study in healthy elderly subjects.[3]

V. Experimental Protocols

A. Protocol for a Clinical Study of Oral ¹³C-UDCA Pharmacokinetics

1. Study Design:

-

Open-label, single-dose, pharmacokinetic study.

-

Subjects: Healthy volunteers or patients with specific liver conditions.

-

Pre-study screening: Includes physical examination, medical history, and baseline laboratory tests.

2. Investigational Product:

-

¹³C-labeled Ursodeoxycholic Acid (e.g., [24-¹³C]UDCA) formulated in capsules or as a solution.

3. Dosing and Administration:

-

A single oral dose of ¹³C-UDCA (e.g., 750 mg) is administered to subjects after an overnight fast.

-

The dose is administered with a standardized volume of water.

-

Food and beverages are restricted for a specified period post-dosing.

4. Sample Collection:

-

Blood: Venous blood samples are collected into heparinized tubes at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours). Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Urine: Total urine is collected at specified intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours) post-dose. The volume of each collection is recorded, and an aliquot is stored at -80°C.

-

Feces: All fecal matter is collected for a defined period (e.g., 0-72 hours) post-dose. The samples are homogenized and an aliquot is stored at -80°C.

-

Bile (optional, if ethically and practically feasible): In specific patient populations (e.g., those with T-tubes), bile samples can be collected at timed intervals.

B. Sample Preparation for Mass Spectrometric Analysis

1. Plasma/Serum:

-

Protein precipitation: An aliquot of plasma/serum is mixed with a protein precipitating agent (e.g., ice-cold methanol (B129727) or acetonitrile) containing an internal standard (e.g., deuterated bile acids).

-

Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

Supernatant collection: The clear supernatant is transferred to a clean tube.

-

Evaporation and reconstitution: The supernatant is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable solvent for LC-MS analysis.

2. Urine:

-

Dilution: Urine samples may be diluted with water or a suitable buffer.

-

Solid-phase extraction (SPE): For cleaner samples and to concentrate the analytes, urine can be passed through an SPE cartridge. The analytes are then eluted with an appropriate solvent.

-

Enzymatic hydrolysis (optional): To measure total (conjugated and unconjugated) bile acids, samples can be treated with choloylglycine hydrolase to deconjugate the bile acids.

3. Feces:

-

Homogenization: Fecal samples are homogenized with a suitable solvent (e.g., ethanol).

-

Extraction: The homogenate is subjected to extraction (e.g., Soxhlet extraction or liquid-liquid extraction) to isolate the bile acids.

-

Purification: The extract is further purified using techniques like SPE.

4. Analytical Method:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common method for the sensitive and specific quantification of ¹³C-UDCA and its metabolites.

-

Chromatography: A reverse-phase C18 column is typically used to separate the different bile acid species.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions are monitored for each ¹³C-labeled analyte and the internal standard.

-

VI. Visualizations

A. Metabolic Pathway of ¹³C-UDCA

Caption: Metabolic pathway of orally administered ¹³C-UDCA.

B. Experimental Workflow for ¹³C-UDCA Analysis

Caption: Experimental workflow for ¹³C-UDCA pharmacokinetic analysis.

C. UDCA Signaling Pathway via FXR

Caption: UDCA's antagonistic effect on the FXR signaling pathway.

VII. Conclusion

The use of ¹³C-labeled UDCA provides a powerful and safe methodology for elucidating the complex biological fate of this important therapeutic agent. This guide has summarized the key aspects of its absorption, distribution, extensive metabolism through conjugation and other pathways, and its primary excretion route via the feces. The provided quantitative data, detailed experimental protocols, and visual representations of metabolic and signaling pathways offer a valuable resource for researchers and professionals in the field. Further studies utilizing ¹³C-UDCA will continue to refine our understanding of its mechanism of action and help in the development of new therapeutic strategies for liver diseases.

References

- 1. The major metabolites of ursodeoxycholic acid in human urine are conjugated with N‐acetylglucosamine | Semantic Scholar [semanticscholar.org]

- 2. Biotransformation of orally administered ursodeoxycholic acid in man as observed in gallbladder bile, serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Ursodeoxycholic Acid-13C in Human Plasma by LC-MS/MS

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ¹³C-labeled Ursodeoxycholic acid (UDCA-¹³C) in human plasma. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate measurement of this stable isotope-labeled compound in a complex biological matrix. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection by tandem mass spectrometry in negative ion mode. This approach offers high selectivity and sensitivity, making it suitable for pharmacokinetic studies and other research applications.

Introduction

Ursodeoxycholic acid (UDCA) is a secondary bile acid with therapeutic applications in various liver diseases. Stable isotope-labeled analogues, such as UDCA-¹³C, are invaluable tools in pharmacokinetic and metabolism studies to differentiate the administered compound from endogenous levels. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity.[1][2] This document provides a detailed protocol for the extraction and quantification of UDCA-¹³C from human plasma.

Experimental

-

Ursodeoxycholic acid-¹³C (Analyte)

-

Ursodeoxycholic acid-d₄ (Internal Standard, IS)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (B1220265)

-

Ultrapure water

-

Human plasma (K₂EDTA)

-

Liquid Chromatograph (e.g., Shimadzu Nexera X2, Waters ACQUITY UPLC)

-